

Application Notes and Protocols for MM-589 TFA In Vivo Use

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction.[1][2] The trifluoroacetate (TFA) salt of MM-589 enhances its water solubility and stability, making it more suitable for research applications.[3] MM-589 binds to WDR5 with an IC50 of 0.90 nM and inhibits the MLL H3K4 methyltransferase (HMT) activity with an IC50 of 12.7 nM.[1][2] It has demonstrated potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations.[1] While specific in vivo studies on MM-589 TFA are not extensively documented in publicly available literature, this document provides detailed protocols and application notes based on the known characteristics of MM-589 and established in vivo methodologies for other WDR5-MLL interaction inhibitors.

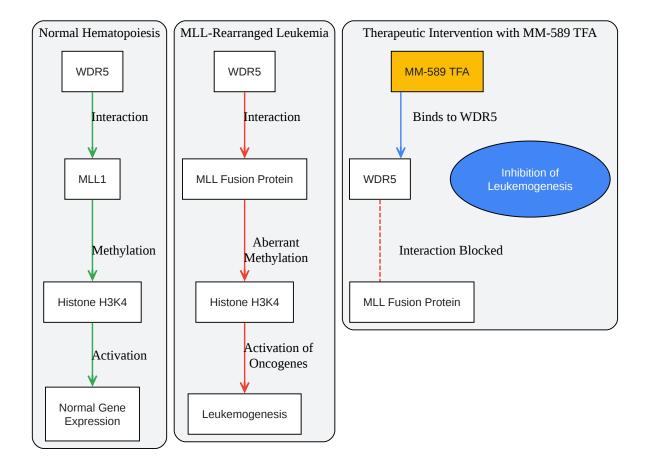
Introduction

The interaction between WDR5 and MLL is a critical dependency for the oncogenic activity of MLL fusion proteins, which are characteristic of a particularly aggressive subset of acute leukemias.[3] By disrupting this interaction, MM-589 offers a targeted therapeutic strategy. These application notes provide a comprehensive guide for the in vivo use of **MM-589 TFA**, including its mechanism of action, formulation, and protocols for preclinical evaluation in animal models.



Mechanism of Action

MM-589 targets the WDR5 protein, a core component of the MLL/SET histone methyltransferase complexes.[4] MLL fusion proteins require interaction with WDR5 to be recruited to chromatin and exert their oncogenic effects through the methylation of histone H3 on lysine 4 (H3K4). MM-589 competitively binds to the peptide-binding pocket of WDR5, thereby blocking its interaction with MLL.[5] This inhibition of the WDR5-MLL interaction leads to a reduction in H3K4 methylation at MLL target gene loci, resulting in the downregulation of leukemogenic gene expression and subsequent cancer cell death.





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Figure 1: Signaling pathway of MM-589 TFA in MLL-rearranged leukemia.

Data Presentation

In Vitro Activity of MM-589

Parameter	Value	Reference
WDR5 Binding IC50	0.90 nM	[1][2]
MLL H3K4 Methyltransferase Activity IC50	12.7 nM	[1][2]
Cell Line	IC50 (μM)	Reference
MV4-11 (MLL-AF4)	0.25	[1]
MOLM-13 (MLL-AF9)	0.21	[1]
HL-60 (MLL wild-type)	8.6	[1]

Analogous In Vivo Data for Other MLL/WDR5 Inhibitors

The following table summarizes in vivo data for other inhibitors targeting the MLL pathway, which can serve as a reference for designing studies with **MM-589 TFA**.



Compound	Animal Model	Dosing and Administration	Key Findings	Reference
MI-463	BALB/c nude mice with MV4;11 xenografts	35 mg/kg, daily i.p. injection	~3-fold decrease in tumor volume at 28 days	[6]
MI-503	BALB/c nude mice with MV4;11 xenografts	60 mg/kg, once daily	~8-fold decrease in tumor volume at 35 days	[6]
MI-463	Mouse model of MLL-derived leukemia	Not specified	70% increase in median survival time	[6]
MI-503	Mouse model of MLL-derived leukemia	Not specified	45% increase in median survival time	[6]

Experimental Protocols

Formulation of MM-589 TFA for In Vivo Administration

Note: Due to the TFA salt form, **MM-589 TFA** is expected to have improved aqueous solubility. However, it is crucial to determine the optimal formulation for in vivo use.

Materials:

MM-589 TFA

- Sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
- Sterile vials
- Vortex mixer
- Sonicator



Protocol:

- Weigh the required amount of MM-589 TFA in a sterile vial.
- Add the desired volume of DMSO to dissolve the compound completely. Vortex and sonicate briefly if necessary.
- Add PEG300 to the solution and vortex until homogeneous.
- · Add Tween 80 and vortex to mix.
- Add sterile water to the final volume and vortex thoroughly.
- The final formulation should be a clear solution. If precipitation occurs, adjust the vehicle composition.
- Prepare the formulation fresh daily or determine its stability under storage conditions.

In Vivo Efficacy Study in a Leukemia Xenograft Model

This protocol describes a typical efficacy study using a subcutaneous xenograft model of MLL-rearranged leukemia.

Animal Model:

- Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
- Human MLL-rearranged leukemia cell line (e.g., MV4-11).

Experimental Workflow:



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Figure 2: Experimental workflow for an in vivo efficacy study.



Protocol:

- Cell Culture and Implantation:
 - Culture MV4-11 cells under standard conditions.
 - On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
 - \circ Inject 100 μ L of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
 - When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Treatment Administration:
 - Administer MM-589 TFA via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose. Dosing can be guided by the analogous compounds (e.g., starting with a dose range of 25-75 mg/kg daily).
 - The control group should receive the vehicle alone.
- Monitoring and Endpoint:
 - Continue to monitor tumor volume and body weight daily or every other day.
 - The study endpoint may be a predetermined tumor volume limit (e.g., 2000 mm³) or a specific study duration.
 - At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).



Pharmacodynamic Analysis

To confirm the on-target activity of **MM-589 TFA** in vivo, it is essential to perform pharmacodynamic studies.

Protocol:

- Treat tumor-bearing mice with a single dose of MM-589 TFA.
- Euthanize mice at various time points post-dose (e.g., 2, 4, 8, 24 hours).
- Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin.
- For frozen tissues, perform western blotting or immunohistochemistry to assess the levels of H3K4 methylation.
- For fixed tissues, perform immunohistochemistry.
- A significant reduction in H3K4 methylation levels in the MM-589 TFA-treated group compared to the vehicle-treated group would confirm target engagement.

Pharmacokinetic Studies

Understanding the pharmacokinetic profile of **MM-589 TFA** is crucial for optimizing the dosing regimen.

Protocol:

- Administer a single dose of MM-589 TFA to a cohort of non-tumor-bearing mice via the intended clinical route (e.g., oral gavage or intravenous injection).
- Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via sparse sampling.
- Process the blood to obtain plasma and store at -80°C.
- Analyze the plasma samples using LC-MS/MS to determine the concentration of MM-589.



• Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

MM-589 TFA is a promising therapeutic agent for MLL-rearranged leukemias. While direct in vivo data is limited, the protocols and information provided in these application notes, based on its mechanism of action and data from analogous compounds, offer a solid foundation for researchers to design and execute preclinical studies. It is recommended to conduct initial dose-finding and tolerability studies before proceeding to full-scale efficacy experiments.

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